

An In-depth Technical Guide to Myomycin and the Structurally Related Mitomycins

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Compound of Interest

Compound Name: *Myomycin*

Cat. No.: *B1226357*

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Disclaimer: Initial research for "**Myomycin**" reveals a significant overlap in nomenclature with the well-studied "Mitomycin" family of compounds, particularly Mitomycin C. This guide will first present the available data for **Myomycin** (CAS 50926-58-4) and then provide a comprehensive overview of the chemical structure and properties of the more extensively researched Mitomycin C, clarifying the distinctions between these molecules.

Part 1: Myomycin

Myomycin is identified in chemical databases as a distinct entity from the Mitomycin family. However, publicly available research on its specific properties and biological activities is limited.

Chemical Structure and Properties of Myomycin

Myomycin is a complex molecule with the chemical formula $C_{27}H_{51}N_9O_{14}$.^[1] Its structure is characterized by a pseudodisaccharide core linked to a β -lysyl oligopeptide ester side chain. Below is a summary of its known chemical properties.

Table 1: Chemical Properties of **Myomycin**

Property	Value	Reference
IUPAC Name	[(1S,2R,3S,4R,5R,6S)-2,6-dicarbamoyloxy-3-[(2R,3S,4S,5S,6R)-4-(diaminomethylideneamino)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxycyclohexyl] 3-amino-6-(3,6-diaminohexanoylamino)hexanoate	[1]
CAS Number	50926-58-4	[1][2]
Molecular Formula	C ₂₇ H ₅₁ N ₉ O ₁₄	[1]
Molecular Weight	725.7 g/mol	[1]

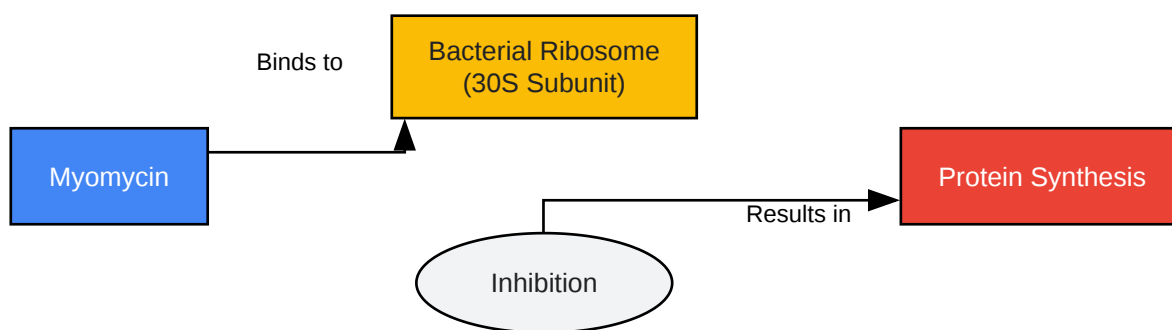
Further experimental data on properties such as melting point, boiling point, and solubility are not readily available in the surveyed literature.

Biological Activity and Mechanism of Action of Myomycin

The biological activity of **Myomycin** has been described as that of an unusual pseudodisaccharide antibiotic. Its mode of action is reported to be similar to that of streptomycin, which is a well-known inhibitor of protein synthesis in bacteria. Research on spontaneous **myomycin**-resistant mutants of *Escherichia coli* indicates that they are phenotypically similar to streptomycin-resistant mutants. This suggests that **Myomycin**'s primary cellular target is likely the ribosome.

Proposed Mechanism of Action:

Myomycin is believed to interfere with bacterial protein synthesis. This mechanism is analogous to streptomycin, which binds to the 30S ribosomal subunit, leading to codon misreading and inhibition of translation.



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Caption: Proposed mechanism of action for **Myomycin**.

Part 2: Mitomycin C

Mitomycin C is a potent antitumor antibiotic and alkylating agent isolated from *Streptomyces caespitosus*. It is extensively used in chemotherapy. Due to the common confusion with "**Myomycin**," a detailed overview of Mitomycin C is provided for clarity.

Chemical Structure and Properties of Mitomycin C

Mitomycin C possesses a unique aziridine-containing structure, which is crucial for its biological activity.

Table 2: Chemical Properties of Mitomycin C

Property	Value	Reference(s)
IUPAC Name	[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.0 ² , ⁷ .0 ⁴ , ⁶]trideca-1(9),11-dien-8-yl]methyl carbamate	[3]
CAS Number	50-07-7	[3]
Molecular Formula	C ₁₅ H ₁₈ N ₄ O ₅	[3]
Molecular Weight	334.33 g/mol	[3]
Melting Point	>360 °C	[4]
Solubility	Soluble in water, methanol, acetone, and ethyl acetate. Slightly soluble in benzene, ether, and carbon tetrachloride. Insoluble in petroleum ether.	[4]
Appearance	Blue-violet crystals or crystalline powder.	[4]

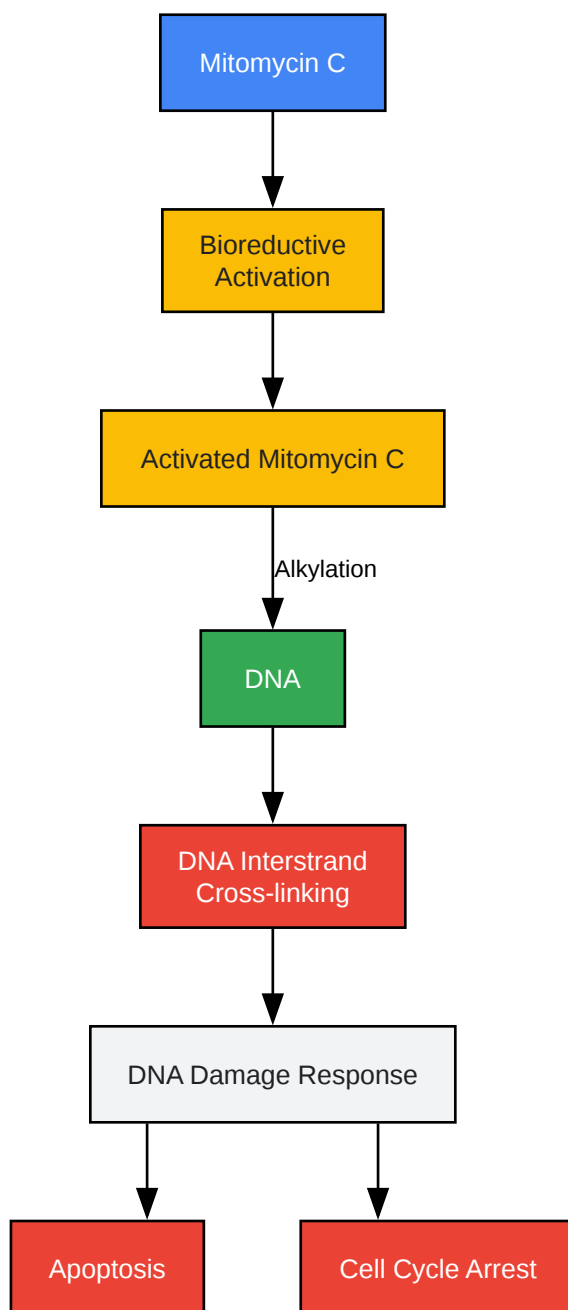
Biological Activity and Mechanism of Action of Mitomycin C

Mitomycin C is a bioreductive alkylating agent. In the hypoxic environments often found in solid tumors, it is enzymatically reduced to a highly reactive species that can crosslink DNA, primarily at guanine residues. This DNA cross-linking inhibits DNA replication and transcription, ultimately leading to cell death.

Signaling Pathways Involved in Mitomycin C Action:

The DNA damage induced by Mitomycin C activates several cellular signaling pathways, including those involved in DNA repair and apoptosis. Key pathways implicated include the

RAS/MAPK/ERK and Akt signaling pathways.



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Caption: Simplified signaling pathway of Mitomycin C activation and action.

Experimental Protocols

A variety of experimental protocols are utilized to study the effects of Mitomycin C. Below are outlines for common assays.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of Mitomycin C on cancer cell lines.

- Cell Seeding:
 - Culture cancer cells in a suitable medium.
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
 - Incubate for 24 hours to allow for cell attachment.
- Mitomycin C Treatment:
 - Prepare a stock solution of Mitomycin C in an appropriate solvent (e.g., sterile water or DMSO).
 - Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
 - Replace the medium in the 96-well plate with the medium containing different concentrations of Mitomycin C.
- MTT Assay:
 - After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours.
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot a dose-response curve to determine the IC_{50} value (the concentration of Mitomycin C that inhibits 50% of cell growth).

2. Western Blot Analysis for Protein Expression

This protocol can be used to assess the effect of Mitomycin C on the expression of proteins involved in cell signaling pathways (e.g., p53, Akt).

- Cell Lysis:

- Treat cells with Mitomycin C as described in the cytotoxicity assay.
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.

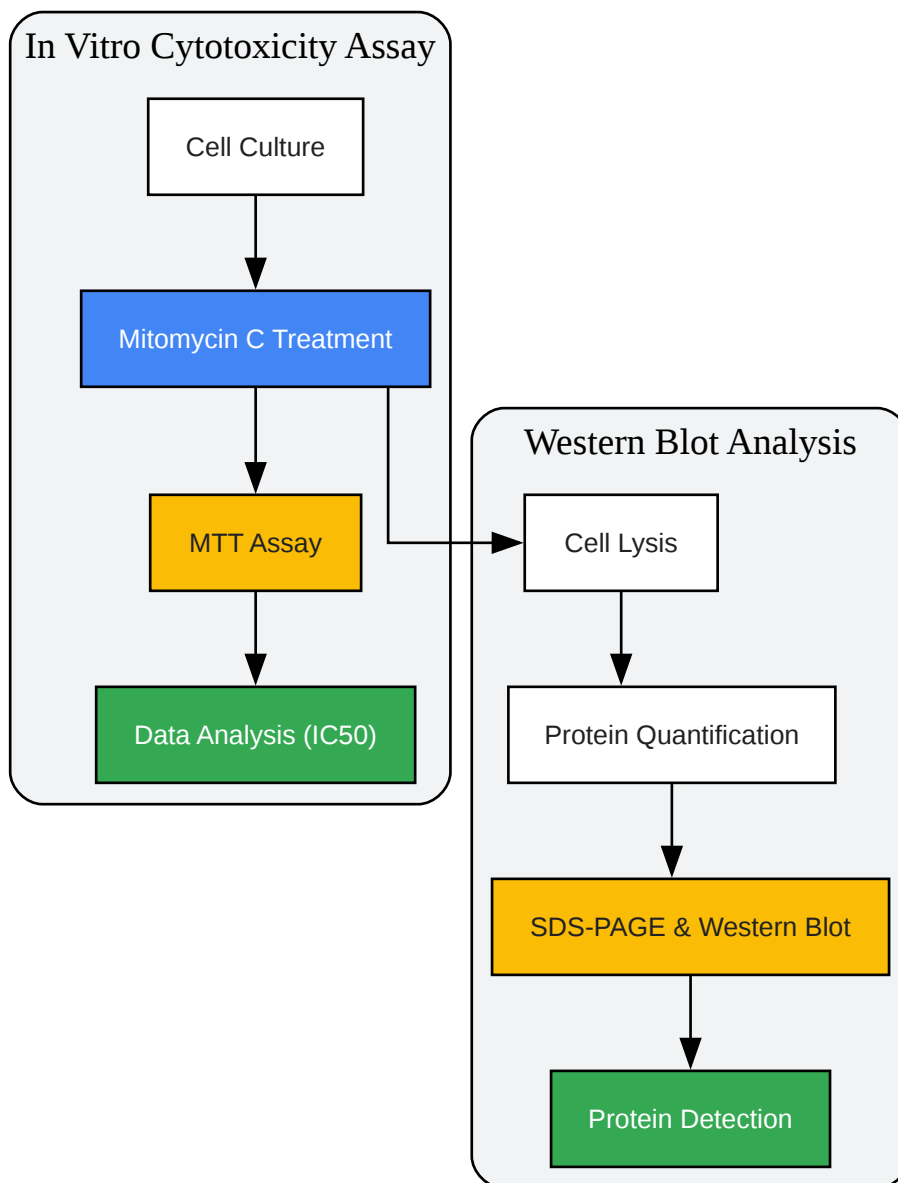
- Protein Quantification:

- Determine the protein concentration of each sample using a BCA protein assay kit.

- SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.



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Caption: General experimental workflow for studying Mitomycin C.

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